molecular formula C7H10N2O3 B1490481 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid CAS No. 1082329-24-5

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid

Cat. No.: B1490481
CAS No.: 1082329-24-5
M. Wt: 170.17 g/mol
InChI Key: GQMXAYSYMPKABP-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, and a propan-2-yl group attached to the fifth position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with a suitable reagent to introduce the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its oxadiazole ring is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules.

Medicine: In medicine, 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid exerts its effects depends on its molecular targets and pathways. The oxadiazole ring can interact with various biological targets, potentially influencing signaling pathways and enzyme activities.

Comparison with Similar Compounds

  • 2-(Propan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

  • 2-(Propan-2-yl)-1,3,4-oxadiazole-5-carboxylic acid

  • 2-(Propan-2-yl)-1,2,4-triazole-3-carboxylic acid

Uniqueness: 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is unique due to its specific structural features, such as the position of the propan-2-yl group and the presence of the acetic acid moiety. These features can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)7-8-5(9-12-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMXAYSYMPKABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
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2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
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2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
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2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
Reactant of Route 5
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
Reactant of Route 6
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid

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